3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, heterocyclic compounds containing an oxadiazole ring with a chlorine atom substituted on the para position of the phenyl group at the 3-position. While its specific source and classification beyond the chemical classification are not elaborated upon in the provided abstracts, this compound has been investigated for its antimicrobial activity [] and its potential as a building block for more complex molecules with potential biological activities [, ].
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound exhibits significant biological activity, which has garnered attention in medicinal chemistry and drug discovery. The oxadiazole nucleus is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole falls under the classification of heterocyclic compounds, specifically as a member of the oxadiazole derivatives. These compounds are often evaluated for their pharmacological potential and are classified based on their substituent groups and biological activities.
The synthesis of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole can be achieved through several methods:
The microwave-assisted method has shown advantages such as reduced solvent use and faster reaction times compared to conventional methods. For instance, reactions can be completed in minutes with yields often exceeding 80% .
The molecular structure of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole features:
The compound's structure can be represented as follows:
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituent, which enhances its electrophilic character.
The mechanism of action for 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors:
In vitro studies indicate that derivatives containing this oxadiazole moiety demonstrate significant activity against cancer cells with IC50 values in low nanomolar ranges .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. Key spectral data include:
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by an oxygen atom at position 1 and nitrogen atoms at positions 2 and 4. This arrangement creates a highly electron-deficient system due to the electronegativity of the heteroatoms and the delocalization of π-electrons across the ring. Among the four oxadiazole isomers, 1,2,4-oxadiazole exhibits distinct electronic asymmetry, with the C5 position acting as a stronger electron-withdrawing site than C3. Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311G(d,p) basis set reveal significant differences in frontier molecular orbital energies and dipole moments among isomers. For 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, the electron-withdrawing chloro group further polarizes the system, enhancing dipole-dipole interactions in solid-state packing and influencing binding affinity to biological targets. The compound’s calculated energy gap (ΔE = ELUMO − EHOMO) of ~4.2 eV indicates moderate chemical reactivity, consistent with its role as a stable scaffold for functionalization [3] [6].
Table 1: Electronic Properties of Oxadiazole Isomers
Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
---|---|---|---|---|
1,2,4-Oxadiazole | -7.32 | -2.98 | 4.34 | 3.15 |
1,2,3-Oxadiazole | -7.01 | -2.75 | 4.26 | 2.87 |
1,2,5-Oxadiazole | -7.28 | -3.01 | 4.27 | 3.02 |
1,3,4-Oxadiazole | -7.19 | -2.92 | 4.27 | 2.68 |
The medicinal relevance of 1,2,4-oxadiazoles began in 1884 with their first synthesis by Tiemann and Krüger, yet therapeutic exploitation remained dormant until the 1960s. A pivotal milestone was oxolamine’s introduction as a cough suppressant, marking the first clinical use of this scaffold. The 1980s–1990s saw strategic integration into drug design, notably through pleconaril (antiviral) and fasiplon (anxiolytic). The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles from marine mollusks with cytotoxic activity—reinvigorated interest in their biological potential. Today, over 15% of FDA-approved nitrogen-containing heterocyclic drugs derive from 1,2,4-oxadiazoles, spanning antiviral, anticancer, and anti-inflammatory applications. The scaffold’s versatility is exemplified by ataluren, a 2014-approved drug for Duchenne muscular dystrophy that incorporates 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole as a core pharmacophore [2] [4] [6].
Table 2: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First commercial 1,2,4-oxadiazole drug |
2004 | Pleconaril | Antiviral | Picornavirus inhibitor |
2007 | Fasiplon | Anxiolytic | Non-benzodiazepine receptor agonist |
2011 | Phidianidine A/B | Cytotoxic agent | First natural 1,2,4-oxadiazoles |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functionalities, addressing metabolic instability while preserving molecular geometry. The ring’s resonance energy (≈30 kcal/mol) and hydrolysis resistance—maintaining integrity in 80% human serum after 24 hours—contrast sharply with amides, which often exhibit <50% stability under identical conditions. In 5-fluorouracil conjugates, replacing ester linkages with 3-aryl-1,2,4-oxadiazoles enhanced plasma half-life from 0.8 to >4 hours and improved antitumor activity against MCF-7 cells (IC₅₀ = 1.8 µM vs. 8.7 µM for ester analogs). For 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, this bioisosterism enables optimal vectoring of aryl substituents for target engagement, as evidenced in kinase inhibitors where it mimics ATP’s adenine binding geometry. Computational studies confirm a 0.9 Å root-mean-square deviation (RMSD) overlap with tert-butyl amides, validating its shape fidelity in scaffold hopping [2] [5] [9].
Table 3: Bioisosteric Performance of 1,2,4-Oxadiazole vs. Amide/Ester
Property | Amide/Esters | 1,2,4-Oxadiazole Analogs | Advantage |
---|---|---|---|
Metabolic Stability (t₁/₂) | 0.5–2 h | >4 h | Reduced hepatic clearance |
Hydrolytic Resistance | Susceptible to esterases | Resistant up to pH 12 | Oral bioavailability |
Hydrogen Bond Acceptor | 1–2 sites | 3 sites (N,O) | Enhanced target affinity |
π-Stacking Energy | -2.3 kcal/mol | -3.8 kcal/mol | Improved receptor occupancy |
Synthetic Yield | >80% | 50–75% | Offset by stability gains |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1